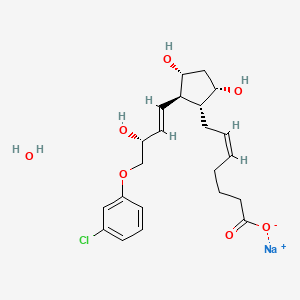
(+/-)-Cloprostenol sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Cloprostenol sodium salt is a synthetic prostaglandin analogue used primarily in veterinary medicine. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its potent luteolytic activity, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone.
Vorbereitungsmethoden
The synthesis of (+/-)-Cloprostenol sodium salt involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the prostaglandin analogue is synthesized through a series of chemical reactions, including aldol condensation and Wittig reaction.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and esterification.
Resolution of enantiomers: The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Formation of the sodium salt: The final step involves the conversion of the free acid form of cloprostenol into its sodium salt by reacting it with sodium hydroxide.
Analyse Chemischer Reaktionen
(+/-)-Cloprostenol sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+/-)-Cloprostenol sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.
Medicine: In veterinary medicine, it is used to control the reproductive cycle in animals, induce labor, and treat certain reproductive disorders.
Industry: The compound is used in the production of other prostaglandin analogues and related compounds.
Wirkmechanismus
The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.
Vergleich Mit ähnlichen Verbindungen
(+/-)-Cloprostenol sodium salt is similar to other prostaglandin analogues, such as dinoprost and fluprostenol. it has unique properties that make it particularly effective in veterinary applications. For example, it has a longer half-life and greater potency compared to dinoprost, making it more effective at lower doses. Additionally, its racemic nature allows for a more balanced physiological response compared to single-enantiomer compounds.
Similar compounds include:
Dinoprost: Another prostaglandin analogue used in veterinary medicine.
Fluprostenol: A prostaglandin analogue with similar luteolytic activity.
Prostaglandin F2α: A natural prostaglandin with similar biological effects.
Eigenschaften
Molekularformel |
C22H30ClNaO7 |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate |
InChI |
InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1 |
InChI-Schlüssel |
ZEQHRVULQBYULU-LPFHDDPUSA-M |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+] |
Kanonische SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


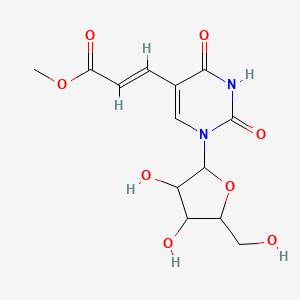

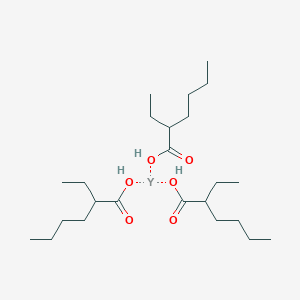

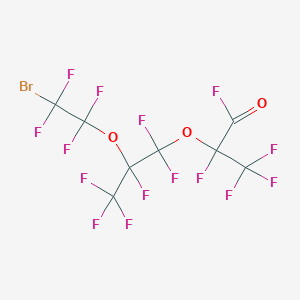
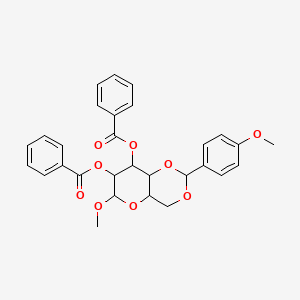

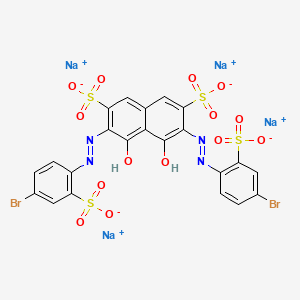



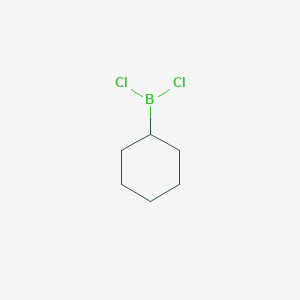
![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)

